Pyrocatechol Violet sodium salt
Overview
Description
Pyrocatechol Violet (PV) is a sulfone phthalein dye . It chelates metal ions, forming a bluish-violet complex .
Molecular Structure Analysis
The empirical formula of Pyrocatechol Violet sodium salt is C19H13NaO7S . Its molecular weight is 408.36 . The structure of Pyrocatechol Violet has been analyzed in various studies .Chemical Reactions Analysis
Pyrocatechol Violet is used in the formation of dye-metal complexes . It has been used in spectrophotometric and novel optical methods of analysis . The use of binary and ternary Pyrocatechol Violet complexes in these methods are generalized .Physical And Chemical Properties Analysis
Pyrocatechol Violet sodium salt has a dye content of 85% . It has a melting point of 150 °C (dec.) (lit.) .Scientific Research Applications
Colorimetric Reagent for Tin
Pyrocatechol Violet is known for its application as a sensitive colorimetric reagent for the determination of tin. It forms a red-colored complex specifically with quadrivalent tin in acidic conditions, allowing for precise quantification of tin in various samples. This property is particularly useful in analytical chemistry for testing and quality control processes (Ross & White, 1961).
Dopamine Detection and Tyrosinase Activity Monitoring
Another significant application of Pyrocatechol Violet is in the field of biochemistry for the detection of dopamine and monitoring tyrosinase activity. The combination of Pyrocatechol Violet and Sn(4+) has been demonstrated to detect dopamine with high selectivity and sensitivity, a critical aspect in neurological studies and pharmaceutical research (Xu & Yoon, 2011).
Metal Ion Sensor Membrane
Pyrocatechol Violet has also been explored for its potential in creating metal-sensitive sensor membranes. These membranes, when incorporated with Pyrocatechol Violet, can detect various transition metal ions, with particular effectiveness in identifying Cu(II) ions. This application is vital in environmental monitoring and industrial process control (Murković Steinberg, Lobnik, & Wolfbeis, 2003).
Effects on Acid-base Properties
The interaction of Pyrocatechol Violet with cationic surfactants and salts like NaCl and NaNO3 has been studied, showing influences on its acid-base properties. Understanding these interactions is crucial for optimizing Pyrocatechol Violet's use in various chemical and biochemical assays (Nemcovä, Sklenickovä, Valcl, & Makovička, 1994).
Iodide Determination in Table Salt
In food chemistry, Pyrocatechol Violet's catalytic effect on oxidation reactions has been employed for determining iodide content in table salt. This spectrophotometric method is crucial for ensuring food safety and compliance with health standards (Cerdá, Forteza, & Cerdà, 1993).
Electrochemical Detection of NADH and Ethanol
Pyrocatechol Violet has been used in electrochemical applications, particularly for the detection of NADH and ethanol. Its incorporation into electrode systems enhances sensitivity and specificity, which is crucial in biochemical analysis and monitoring systems (Zhu, Wu, Shan, Yuan, & Zhang, 2014).
Zirconium Determination
Its application in colorimetric methods for the determination of zirconium in various solutions has been well-documented. This is particularly important in the field of materials science and quality control in manufacturing processes (Young, French, & White, 1958).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tetrasodium;4-[3-(3,4-dioxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O7S.4Na/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19;;;;/h1-10,20-23H;;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHXOYVHHTEDN-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)[O-])[O-])C4=CC(=C(C=C4)[O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Na4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrocatechol Violet sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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